Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-
Description
Chemical Structure:
This compound, commonly referred to as 2,4′-methylenediphenyl diisocyanate (2,4′-MDI), features two isocyanate (-NCO) groups attached to a diphenylmethane backbone. The isocyanate groups are positioned at the 2- and 4′-positions relative to the methylene bridge (CH₂) connecting the benzene rings .
Properties
IUPAC Name |
1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-10-16-14-7-5-12(6-8-14)9-13-3-1-2-4-15(13)17-11-19/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSYUSUFCBOHGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=CC=C(C=C2)N=C=O)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9027607 | |
| Record name | 1-Isocyanato-2-(4-isocyanatobenzyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid | |
| Record name | Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
5873-54-1, 39420-98-9 | |
| Record name | 2,4′-MDI | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5873-54-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4'-Diphenylmethane diisocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005873541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Poly(oxy(methyl-1,2-ethanediyl)), alpha-hydro-omega-hydroxy-, polymer with 1,1'-methylenebis(isocyanatobenzene) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039420989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Isocyanato-2-(4-isocyanatobenzyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9027607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | o-(p-isocyanatobenzyl)phenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.031 | |
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| Record name | Benzene, 1,1'-methylenebis[isocyanato polymer and polypropylene glycol | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-hydro-.omega.-hydroxy-, polymer with 1,1'-methylenebis[isocyanatobenzene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4'-DIPHENYLMETHANE DIISOCYANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVQ6NX5H3Y | |
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Biological Activity
Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]- is a complex isocyanate compound with significant implications in various fields, including materials science and biological research. This compound, also known as 2,4'-MDI, is part of the methylenediphenyl diisocyanate (MDI) family, which is known for its reactivity and utility in producing polyurethanes. Understanding its biological activity is crucial for assessing its safety and potential applications.
- Molecular Formula : C15H10N2O2
- Molecular Weight : 250.25 g/mol
- CAS Number : 5873-54-1
Isocyanates like Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]- are highly reactive due to the presence of isocyanate functional groups. They primarily interact with nucleophiles such as water and alcohols, leading to the formation of ureas or urethanes. This reactivity underpins their use in various industrial applications but also raises concerns regarding their biological effects.
Biological Activity and Toxicology
-
Toxicological Profile :
- Isocyanates are known to be respiratory irritants and sensitizers. Studies indicate that exposure to MDI substances can lead to respiratory issues, including asthma and other lung diseases .
- Research has shown that certain MDI compounds can induce genotoxic effects, raising concerns about their carcinogenic potential. For instance, lung tumors were observed in rats exposed to high concentrations of MDIs in long-term inhalation studies .
-
Impact on DNA Methylation :
- A study on benzene metabolites indicated that exposure could alter global DNA methylation patterns in hepatic cells, suggesting potential epigenetic effects associated with benzene derivatives. While this study does not directly address our compound, it highlights the importance of understanding the broader implications of benzene-related chemicals on genetic material.
-
Enzyme Interaction :
- Isocyanates may interact with biological enzymes; for example, research on monoamine oxidase (MAO) suggests that benzene derivatives could influence enzyme activity. This opens avenues for exploring their use in biochemical studies or pharmaceutical applications.
Case Study: Respiratory Sensitization
A case study involving workers exposed to MDI highlighted significant respiratory sensitization leading to asthma-like symptoms. This underscores the need for stringent safety measures when handling isocyanates in industrial settings.
Research Findings Table
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H10N2O2
- Molecular Weight : 250.25 g/mol
- CAS Number : 5873-54-1
The compound features two isocyanate functional groups attached to a benzene ring, which enhances its reactivity and utility in chemical synthesis. Its structure allows it to participate in diverse chemical reactions, making it a valuable compound in various industrial applications.
Industrial Applications
Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]- is primarily used in the production of polyurethanes, which are versatile materials employed in several industries:
-
Polyurethane Production :
- MDI is a crucial component in manufacturing rigid and flexible polyurethane foams used in insulation, furniture, and automotive parts.
- It serves as a binding agent in adhesives and sealants, providing strong adhesion properties.
-
Coatings and Sealants :
- The compound is utilized in producing protective coatings that offer durability and resistance to environmental factors.
- It is also used in sealants that require high-performance characteristics against moisture and chemicals.
-
Construction Materials :
- MDI is incorporated into construction materials as a foaming agent and process regulator, enhancing the thermal insulation properties of building components.
The biological activity of Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]- has been the subject of extensive research due to its health implications:
- Respiratory Sensitization :
- Skin and Eye Irritation :
- The compound is classified as a skin irritant and can cause severe reactions upon contact. Proper handling procedures are essential to minimize exposure risks.
Case Study: Respiratory Sensitization
A study involving workers exposed to MDI reported significant respiratory sensitization leading to asthma-like symptoms. This underscores the necessity for stringent safety measures when handling isocyanates in industrial environments.
Research Findings Table
| Research Area | Findings |
|---|---|
| Toxicological Profile | Isocyanates are known respiratory irritants; exposure can lead to asthma and lung diseases. |
| DNA Interaction | Studies indicate potential genotoxic effects; long-term exposure may alter DNA methylation patterns. |
| Enzyme Interaction | Research suggests that benzene derivatives could influence enzyme activity relevant for biochemical studies. |
Comparison with Similar Compounds
Key Properties :
- Molecular Formula : C₁₅H₁₀N₂O₂
- CAS Number: 5124-30-1 (based on synonyms in )
- Molecular Weight : ~250–265 g/mol (similar to compounds in )
- Applications : Primarily used in polyurethane production, elastomers, and coatings due to its diisocyanate functionality, which enables crosslinking .
Comparison with Structural Isomers
4,4′-Methylenediphenyl Diisocyanate (4,4′-MDI)
Structural Differences :
Property Differences :
- Reactivity : 4,4′-MDI is more symmetrical, leading to higher crystallinity and faster curing times in polyurethanes.
- Thermal Stability : 2,4′-MDI exhibits better heat-set efficiency in spandex (≥85% at 175–190°C) due to reduced steric hindrance .
- Industrial Use : 4,4′-MDI dominates in rigid foams, while 2,4′-MDI is preferred for flexible elastomers .
2,2′-Methylenediphenyl Diisocyanate (2,2′-MDI)
Structural Differences :
Property Differences :
- Steric Hindrance : The ortho-substitution increases steric hindrance, reducing reactivity in polymerization.
- Applications: Limited industrial use due to challenges in synthesis and handling .
Comparison with Mono-Isocyanate Derivatives
Phenyl Isocyanate
Structural Differences :
Property Differences :
2-Methylphenyl Isocyanate
Structural Differences :
Property Differences :
Comparison with Substituted Diisocyanates
4,4′-Dibenzyl Diisocyanate
Structural Differences :
Property Differences :
1-Isocyanato-2-methyl-4-nitro-benzene
Structural Differences :
- Nitro (-NO₂) group at the 4-position, introducing electron-withdrawing effects .
- CAS Number: Not explicitly listed (similar compounds in ).
Property Differences :
- Reactivity : The nitro group increases electrophilicity, accelerating reactions with nucleophiles.
- Applications : Used in high-performance adhesives and explosives .
Data Table: Key Properties of Selected Compounds
Research Findings and Industrial Relevance
- Thermal Performance : 2,4′-MDI’s asymmetric structure improves heat-set efficiency in spandex by 23–55 mole% compared to 4,4′-MDI .
- Toxicity: All diisocyanates require stringent handling due to respiratory hazards, but 2,4′-MDI’s lower volatility reduces inhalation risks compared to mono-isocyanates .
- Synthesis: 2,4′-MDI is synthesized via phosgenation of 2,4′-diaminodiphenylmethane, similar to other MDI isomers but with tailored catalysts .
Preparation Methods
Liquid-Phase Phosgenation
In the liquid-phase method, MDA is dissolved in an inert solvent (e.g., chlorobenzene) and reacted with phosgene at elevated temperatures (40–100°C). The reaction proceeds in two stages:
-
Carbamoyl chloride formation : MDA reacts with phosgene to form intermediate carbamoyl chlorides.
-
Thermal decomposition : Heating the intermediates to 120–180°C eliminates hydrogen chloride (HCl), yielding 2,4′-MDI.
Key parameters :
-
Solvent selection : o-Dichlorobenzene (ODCB) is preferred for its high boiling point (180°C) and stability under reactive conditions.
-
Phosgene stoichiometry : A 2:1 molar ratio of phosgene to MDA ensures complete conversion, minimizing residual amines.
Limitations :
Gas-Phase Phosgenation
The gas-phase method vaporizes MDA and phosgene at 200–600°C, enabling rapid reaction kinetics and reduced solvent use. A representative industrial setup involves:
-
Preheating : MDA and phosgene are superheated to 300°C.
-
Reactor design : A nozzle injects vapors into a reaction chamber, where they mix with inert solvent sprays (e.g., ODCB) to quench the reaction.
Advantages :
-
Short residence time : Reactions complete in <1 minute, enhancing throughput.
-
Higher purity : Reduced solvent contamination improves product quality.
Operational data :
| Parameter | Value |
|---|---|
| Temperature | 300°C |
| Pressure | Atmospheric |
| Space-time yield | 500 kg/m³·h |
| Isocyanate purity | >99% |
Non-Phosgene Synthesis Methods
To mitigate phosgene-related hazards, alternative routes have been developed, including catalytic carbonylation and dimethyl carbonate (DMC) pathways.
Catalytic Carbonylation of Nitroarenes
This method avoids phosgene by reacting nitrobenzene derivatives with carbon monoxide (CO) in the presence of transition metal catalysts (e.g., Pd, Rh). For 2,4′-MDI synthesis:
-
Nitro compound preparation : 2,4′-Dinitrodiphenylmethane is synthesized via nitration of diphenylmethane.
-
Reductive carbonylation : The dinitro compound reacts with CO and hydrogen under catalytic conditions to form 2,4′-MDI.
Catalyst performance :
| Catalyst | Substrate | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd/C | Dinitro-MDA | 180 | 78.5 |
| Rh₂O₃ | Dinitro-MDA | 200 | 83.0 |
Challenges :
Dimethyl Carbonate Route
The DMC method employs green chemistry principles, utilizing dimethyl carbonate as a phosgene substitute. The reaction proceeds via:
-
Carbamate formation : MDA reacts with DMC to generate methyl carbamates.
-
Thermolysis : Heating carbamates to 200–250°C releases methanol and yields 2,4′-MDI.
Experimental conditions :
-
Catalyst : Zinc acetate (5 wt%) accelerates carbamate decomposition.
Yield optimization :
| Catalyst Loading | Temperature (°C) | MDI Yield (%) |
|---|---|---|
| 2% Zn | 240 | 35.3 |
| 5% ZnO | 200 | 63.3 |
Purification Techniques
Crude 2,4′-MDI requires purification to isolate the desired isomer from byproducts (e.g., polymeric MDI).
Fractional Distillation
Industrial-scale purification employs multi-stage distillation under vacuum (1–10 kPa). Key steps include:
-
Pre-distillation : Remove low-boiling impurities (e.g., solvents) at 100–150°C.
-
Isomer separation : 2,4′-MDI (boiling point: 240°C at 1 kPa) is separated from 4,4′-MDI (bp: 260°C).
Performance metrics :
| Parameter | Value |
|---|---|
| Purity | 99.2% |
| Recovery rate | 92% |
Crystallization
Low-temperature crystallization (-20°C) in hexane selectively precipitates 2,4′-MDI, achieving >98% purity. This method is less energy-intensive but suitable only for small-scale production.
Comparative Analysis of Synthesis Methods
| Method | Yield (%) | Purity (%) | Safety Risk | Cost (USD/kg) |
|---|---|---|---|---|
| Liquid-phase phosgenation | 95 | 99.0 | High | 2.50 |
| Gas-phase phosgenation | 97 | 99.5 | Moderate | 2.80 |
| Catalytic carbonylation | 83 | 98.5 | Low | 4.20 |
| DMC route | 63 | 97.0 | Low | 3.90 |
Key findings :
-
Phosgene-based methods dominate due to superior yields and cost-efficiency.
-
Non-phosgene routes, while safer, face scalability challenges and higher operational costs.
Q & A
Q. What are the common synthetic routes for preparing Benzene, 1-isocyanato-2-[(4-isocyanatophenyl)methyl]-?
The compound is typically synthesized via phosgenation of the corresponding diamine precursor, 2,4′-methylenedianiline (MDA). The reaction involves treating MDA with phosgene (COCl₂) under controlled conditions to replace amine groups with isocyanate (-NCO) groups. Alternative non-phosgene routes, such as catalytic carbonylation of nitroarenes, are also explored to reduce toxicity risks .
Q. How can the structure of this compound be confirmed experimentally?
Structural characterization employs:
- NMR Spectroscopy : and NMR identify aromatic protons and carbons, with distinct shifts for isocyanate groups (~120-130 ppm for ) .
- FT-IR Spectroscopy : Strong absorption bands at ~2270 cm⁻¹ confirm the presence of isocyanate (-NCO) groups .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C₁₅H₁₀N₂O₂) and isotopic pattern .
Q. What safety protocols are critical when handling this compound?
Due to the reactivity of isocyanate groups and potential respiratory sensitization:
- Use fume hoods and PPE (gloves, goggles, respirators) to avoid inhalation or skin contact .
- Monitor airborne concentrations below regulatory thresholds (e.g., 1.0 mg/m³ as NCO in coatings per GB9685-2008) .
Advanced Research Questions
Q. How do reaction conditions influence the reactivity of the isocyanate groups in this compound?
The two isocyanate groups exhibit differing reactivity due to steric and electronic effects. The ortho-isocyanate group is less reactive than the para-isocyanate group in nucleophilic additions (e.g., with alcohols or amines). Kinetic studies using in-situ FT-IR or HPLC can track consumption rates, with temperature and solvent polarity significantly affecting selectivity .
Q. What thermodynamic properties are critical for modeling its polymerization behavior?
Key parameters include:
Q. What analytical challenges arise when detecting trace amounts in environmental matrices?
Challenges include:
Q. How do regulatory standards impact experimental design for industrial applications?
Compliance with standards like GB9685-2008 limits maximum residual levels in coatings (1.0 mg/kg as NCO). Researchers must validate synthesis/purification steps using ICP-MS or titration to ensure adherence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
